(4R-(4alpha,5alpha,6beta,7beta))-Hexahydro-5,6-dihydroxy-4,7-bis(2-methylpropyl)-2H-1,3-diazepin-2-one
Description
This compound is a stereochemically complex 1,3-diazepin-2-one derivative characterized by a seven-membered heterocyclic ring fused with hydroxyl and isobutyl (2-methylpropyl) substituents. Its stereochemical configuration (4R, 4α, 5α, 6β, 7β) and hydroxyl groups at positions 5 and 6 contribute to its unique three-dimensional conformation, which is critical for interactions with biological targets. The compound’s bis(2-methylpropyl) groups enhance lipophilicity, influencing membrane permeability and metabolic stability.
Properties
CAS No. |
167826-76-8 |
|---|---|
Molecular Formula |
C27H40N2O3 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C27H40N2O3/c1-19(2)15-23-25(30)26(31)24(16-20(3)4)29(18-22-13-9-6-10-14-22)27(32)28(23)17-21-11-7-5-8-12-21/h5,7-9,11-14,19-20,23-26,30-31H,6,10,15-18H2,1-4H3/t23-,24-,25+,26+/m1/s1 |
InChI Key |
IMZZHVHPPUNPKB-XPGKHFPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1[C@@H]([C@H]([C@H](N(C(=O)N1CC2=CCCC=C2)CC3=CC=CC=C3)CC(C)C)O)O |
Canonical SMILES |
CC(C)CC1C(C(C(N(C(=O)N1CC2=CCCC=C2)CC3=CC=CC=C3)CC(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one involves several steps, including the formation of the diazepane ring, the introduction of the benzyl and cyclohexa-1,5-dien-1-ylmethyl groups, and the addition of hydroxyl and isobutyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The benzyl and cyclohexa-1,5-dien-1-ylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one is studied for its unique structure and reactivity. It can serve as a model compound for understanding stereochemistry and reaction mechanisms.
Biology
In biology, this compound may be used to study enzyme interactions and metabolic pathways. Its complex structure makes it a valuable tool for probing the specificity and activity of various biological catalysts.
Medicine
In medicine, (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one could have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound might be used in the synthesis of complex molecules or as a precursor for the production of pharmaceuticals, agrochemicals, or other high-value chemicals.
Mechanism of Action
The mechanism of action of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of diazepinone derivatives, which exhibit diverse pharmacological activities. Below is a comparative analysis of its structural and functional analogs:
Structural and Functional Analogues
Key Findings
Structural Differences and Pharmacological Effects The target compound and SD894 share a diazepinone core but differ in substituents: SD894 includes aryl and imidazole groups, enabling direct interaction with HIV protease, while the target’s isobutyl groups may optimize steric hindrance and metabolic stability . XK2 features bulkier naphthyl and phenylmethyl groups, which likely enhance binding to hydrophobic enzyme pockets but reduce solubility compared to the target compound . Classic benzodiazepines (e.g., derivatives in ) lack hydroxyl and alkyl substituents, favoring GABA receptor modulation over protease inhibition.
CYP450 Interactions
- The target compound and SD894 exhibit dual CYP modulation:
- In vitro : Both inhibit CYP3A isoforms (critical for drug metabolism), likely via mechanism-based inactivation involving metabolite-enzyme complex formation .
- In vivo : SD894 induces CYP2B, a unique divergence from its inhibitory effects, suggesting dose-dependent regulatory mechanisms .
Therapeutic Implications The target compound’s CYP2B induction may complicate co-administration with drugs metabolized by this isozyme (e.g., cyclophosphamide). SD894’s arylamine structure correlates with irreversible CYP3A inhibition, a property absent in non-amine diazepinones like XK2 .
Biological Activity
(4R-(4alpha,5alpha,6beta,7beta))-Hexahydro-5,6-dihydroxy-4,7-bis(2-methylpropyl)-2H-1,3-diazepin-2-one is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₄₁H₃₈N₂O₃
- Molecular Weight : 606.752 g/mol
- Chirality : The compound exhibits multiple chiral centers which may influence its biological interactions.
The compound's biological activity is largely attributed to its interaction with various receptors and enzymes in the body. Notably:
- Receptor Interaction : It has been shown to interact with the thyroid hormone receptor β (THR-β), which plays a critical role in lipid metabolism and energy regulation .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Case Studies
- Lipid Profile Improvement :
-
Cytotoxicity Assessment :
- In vitro studies demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is hypothesized to stem from differential receptor expression in malignant versus normal tissues.
Research Findings
Recent research has focused on optimizing the structure of related diazepinone compounds to enhance their potency and selectivity for target receptors. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
